molecular formula C9H7ClN2O B3058499 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 89804-65-9

5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B3058499
CAS RN: 89804-65-9
M. Wt: 194.62 g/mol
InChI Key: CTGIPJXADDXHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .

Scientific Research Applications

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole derivatives has been explored for their antiviral potential. For instance, a study synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which exhibited anti-tobacco mosaic virus (TMV) activity . Investigating its antiviral mechanisms and potential applications in other viral infections could be valuable.

Antifungal Properties

While not directly related to 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole, it’s worth noting that sulfonamide derivatives have been reported to possess antifungal properties . Further research could explore whether this compound exhibits similar effects against fungal pathogens.

Herbicidal Activity

Sulfonamide derivatives have also shown herbicidal properties for potential agricultural applications . Investigating whether 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole has any herbicidal effects could be relevant for crop protection.

Safety And Hazards

The safety data sheet for similar compounds like 5-(4-Chlorophenyl)furfural indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole” are not available, research in the field of heterocyclic compounds like oxadiazoles is ongoing, with a focus on understanding their chemical and physical properties and exploring their biological potential .

properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGIPJXADDXHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523936
Record name 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

CAS RN

89804-65-9
Record name 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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